Prednylidene 21-diethylaminoacetate
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Overview
Description
Prednylidene diethylaminoacetate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of respiratory diseases when combined with bronchodilators .
Preparation Methods
The synthesis of Prednylidene diethylaminoacetate involves several steps, starting with the preparation of the core steroid structure. The diethylaminoacetate group is then introduced through esterification reactions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Prednylidene diethylaminoacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can affect the functional groups attached to the steroid core, influencing its pharmacokinetics.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Prednylidene diethylaminoacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its efficacy in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic formulations
Mechanism of Action
The mechanism of action of Prednylidene diethylaminoacetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Prednylidene diethylaminoacetate is unique due to its specific esterification with diethylaminoacetate, which enhances its pharmacokinetic properties. Similar compounds include:
Prednisolone: A widely used corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Dexamethasone: A highly potent corticosteroid with a longer duration of action compared to Prednylidene diethylaminoacetate.
These comparisons highlight the unique structural features and therapeutic potential of Prednylidene diethylaminoacetate.
Properties
CAS No. |
6890-42-2 |
---|---|
Molecular Formula |
C28H39NO6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C28H39NO6/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 |
InChI Key |
IFXNTPMREPCLFJ-SLPNHVECSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
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